molecular formula C11H11I2NO4 B14709109 N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine CAS No. 24324-30-9

N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine

Cat. No.: B14709109
CAS No.: 24324-30-9
M. Wt: 475.02 g/mol
InChI Key: RQYNGBRLYJJKDO-UHFFFAOYSA-N
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Description

N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two iodine atoms and a hydroxy group attached to a benzene ring, which is further connected to a propanoic acid moiety and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine typically involves the iodination of a precursor compound followed by coupling with glycine. One common method involves the iodination of 4-hydroxyphenylpropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide. The resulting 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with their binding domains. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Lacks the glycine moiety but shares similar structural features.

    N-Alpha-Acetyl-3,5-Diiodotyrosylglycine: Contains an acetyl group instead of the propanoic acid moiety.

    3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Similar iodine and hydroxy substitution but with a lactate group.

Uniqueness

N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is unique due to the presence of both the propanoic acid and glycine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

24324-30-9

Molecular Formula

C11H11I2NO4

Molecular Weight

475.02 g/mol

IUPAC Name

2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]acetic acid

InChI

InChI=1S/C11H11I2NO4/c12-7-3-6(4-8(13)11(7)18)1-2-9(15)14-5-10(16)17/h3-4,18H,1-2,5H2,(H,14,15)(H,16,17)

InChI Key

RQYNGBRLYJJKDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CCC(=O)NCC(=O)O

Origin of Product

United States

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